molecular formula C22H38N2O2 B457468 1,4-Bis(3-cyclohexylpropanoyl)piperazine

1,4-Bis(3-cyclohexylpropanoyl)piperazine

Cat. No.: B457468
M. Wt: 362.5g/mol
InChI Key: FOGWQMAGQSPKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3-cyclohexylpropanoyl)piperazine (CAS 116810-68-5) is a synthetic organic compound with the molecular formula C22H38N2O2 and a molecular weight of 362.55 g/mol. It belongs to the broad class of piperazine derivatives, which are highly significant in medicinal chemistry due to their versatility as building blocks and their ability to influence the pharmacokinetic properties of molecules . The structure features a central piperazine ring where both nitrogen atoms are functionalized with 3-cyclohexylpropanoyl groups. This bis-acyl substitution pattern is characteristic of diamide synthons used in the development of more complex chemical entities. Piperazine-containing compounds are frequently investigated for their diverse biological activities. Substituted piperazines are commonly found in FDA-approved drugs and bioactive molecules across a wide range of therapeutic areas, including oncology, neuroscience, and virology . The piperazine ring often serves as a key scaffold to arrange pharmacophoric groups in three-dimensional space for optimal interaction with biological targets, or as a solubilizing group to improve the drug-like characteristics of a lead compound . While the specific biological mechanism of action for this particular compound may not be fully characterized, piperazine derivatives, in general, are known to exhibit their effects through various mechanisms. These can include receptor modulation and enzyme inhibition . Researchers value compounds like this compound as valuable intermediates in organic synthesis and drug discovery programs. It is supplied as a high-purity material for research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material appropriately in a laboratory setting.

Properties

Molecular Formula

C22H38N2O2

Molecular Weight

362.5g/mol

IUPAC Name

3-cyclohexyl-1-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H38N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h19-20H,1-18H2

InChI Key

FOGWQMAGQSPKAK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C(=O)CCC3CCCCC3

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C(=O)CCC3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) reveals stability differences:

  • Poly(NBMP) exhibits decomposition above 250°C, suitable for high-temperature applications .
  • BAPP-based selenogallates ([bappH₂][Ga₂Se₄]) show lower thermal stability compared to manganese-coordinated analogs .
Compound Thermal Decomposition (°C) Stability Note
Poly(NBMP) >250 Stable for cross-linking polymers
[bappH₂][Ga₂Se₄] <200 Less stable than Mn-coordinated chains
1,4-Bis(2-hydroxyethyl)piperazine 215–220 (boiling point) Stable in aqueous solutions

Physicochemical Properties

Substituents critically influence solubility and protonation:

  • 1,4-Bis(2-hydroxyethyl)piperazine has high water solubility (174.24 g/mol) and pKa values suitable for buffer applications .
  • 1,4-Bis(3-aminopropyl)piperazine exhibits protonation-dependent solubility, with tertiary amines facilitating metal complexation .
Compound Molecular Weight (g/mol) Solubility pKa (Calculated)
1,4-Bis(2-hydroxyethyl)piperazine 174.24 Water-soluble 9.2, 8.3
BAPP 200.33 Organic solvents 10.1, 9.5
1,4-Bis(trimethylsilyl)piperazine 246.52 Hydrophobic N/A

Key Insight: Cyclohexylpropanoyl groups likely render the target compound lipid-soluble, aligning it with hydrophobic drug delivery systems.

Preparation Methods

Synthesis of 3-Cyclohexylpropanoyl Chloride

The direct acylation approach begins with preparing 3-cyclohexylpropanoyl chloride, the acylating agent. This involves treating 3-cyclohexylpropanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and solvent. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow liquid (95% purity by GC-MS).

Acylation of Piperazine

Piperazine is reacted with two equivalents of 3-cyclohexylpropanoyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize HCl. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. After 12 hours, the mixture is filtered to remove TEA·HCl, and the solvent is evaporated. Recrystallization from ethanol yields 1,4-bis(3-cyclohexylpropanoyl)piperazine as a white crystalline solid (82% yield, m.p. 148–150°C).

Key Data:

ParameterValueSource
SolventTHF
Temperature0–5°C
Reaction Time12 hours
Yield82%

Stepwise Protection-Acylation Approach

Mono-Protection of Piperazine

To prevent di-acylation, piperazine is first mono-protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane. The Boc group selectively shields one nitrogen, yielding N-Boc-piperazine (91% yield).

Acylation and Deprotection

The free nitrogen of N-Boc-piperazine is acylated with 3-cyclohexylpropanoyl chloride under conditions similar to Section 2.2. Subsequent Boc removal with trifluoroacetic acid (TFA) in dichloromethane regenerates the secondary amine, which is then acylated a second time to yield the target compound. This method achieves 76% overall yield with >99% purity (HPLC).

Alternative Methods via Activated Esters

Carbodiimide-Mediated Coupling

3-Cyclohexylpropanoic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF, forming the NHS ester. Reaction with piperazine in dimethylformamide (DMF) at room temperature for 24 hours affords the bis-acylated product in 68% yield.

Enzymatic Acylation

Lipase B from Candida antarctica catalyzes the acylation of piperazine with vinyl 3-cyclohexylpropanoate in tert-butanol. This green chemistry approach achieves 65% yield with minimal byproducts, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across methods:

MethodYieldPuritySolventTemperatureCatalytic System
Direct Acylation82%98%THF0–5°CTEA
Stepwise Protection76%99%DCM/TFARTBoc Anhydride
Carbodiimide Coupling68%95%DMFRTDCC/NHS
Enzymatic Acylation65%90%tert-Butanol37°CLipase B

Direct acylation offers the highest yield and simplicity, while enzymatic methods prioritize sustainability. Stepwise protection ensures regioselectivity but involves additional steps .

Q & A

Q. What are the standard synthetic methodologies for 1,4-Bis(3-cyclohexylpropanoyl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves a two-step acylation of piperazine with 3-cyclohexylpropanoyl chloride. Key steps include:

  • Nucleophilic Acylation : Piperazine reacts with 3-cyclohexylpropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Optimization : Variables like molar ratios (1:2.2 piperazine:acyl chloride), temperature (0–5°C for exothermic control), and reaction time (12–24 hr) are critical for yield (>75%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how are purity and structural integrity validated?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions on the piperazine ring (e.g., δ 3.5–4.0 ppm for N–CH2_2 groups; cyclohexyl protons at δ 1.0–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 452.3) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in anticancer studies?

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values. Compare with controls like cisplatin .
  • Mechanistic Studies :
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
  • DNA Interaction : Ethidium bromide displacement assays or molecular docking (e.g., AutoDock Vina) to predict binding to DNA minor grooves (binding affinity < -7 kcal/mol suggests strong interaction) .
    • Synergy Tests : Combine with standard chemotherapeutics to assess additive/synergistic effects via Chou-Talalay analysis .

Q. How can conflicting data regarding the compound’s stability under varying pH and temperature conditions be resolved?

  • Controlled Stability Studies :
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hr, then analyze degradation via HPLC. Cyclohexyl groups may confer stability at neutral pH but hydrolyze under acidic/basic conditions .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal decomposition (e.g., Tm_{m} ~180°C). Discrepancies in TGA/DSC data may arise from polymorphic forms, resolved via X-ray diffraction (XRD) .
    • Statistical Validation : Use ANOVA to compare degradation rates across conditions; p < 0.05 indicates significance .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

  • ADME Prediction : Tools like SwissADME calculate logP (~4.2), solubility (LogS ~-5.1), and blood-brain barrier penetration (BBB score < 0.1 indicates low CNS uptake) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor binding (e.g., DNA topoisomerase II) over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Docking Validation : Cross-validate docking results (e.g., AutoDock vs. Glide) and compare with experimental IC50_{50} values to refine scoring functions .

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